REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([OH:14])[C:9]([CH3:13])([CH3:12])[C:10]#[N:11].B.O1CCCC1>O1CCCC1>[NH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[CH:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1])[OH:14] |f:1.2|
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
|
Smiles
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FC1=C(C=CC=C1)C(C(C#N)(C)C)O
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Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
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B.O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After bubbling
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Type
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TEMPERATURE
|
Details
|
to cool to ambient temperature
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Type
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ADDITION
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Details
|
Methanol (9 mL) was added dropwise
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Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
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Type
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CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
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ADDITION
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Details
|
To the residue was added aqueous hydrochloric acid (5 mL, 1 N)
|
Type
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CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
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Details
|
this aqueous phase was extracted with dichloromethane (3×75 mL)
|
Type
|
WASH
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Details
|
washed with saturated aqueous sodium chloride (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(C(O)C1=C(C=CC=C1)F)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |